2-(2-bromophenyl)-1H-imidazole
CAS No.: 162356-38-9
Cat. No.: VC20902289
Molecular Formula: C9H7BrN2
Molecular Weight: 223.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 162356-38-9 |
---|---|
Molecular Formula | C9H7BrN2 |
Molecular Weight | 223.07 g/mol |
IUPAC Name | 2-(2-bromophenyl)-1H-imidazole |
Standard InChI | InChI=1S/C9H7BrN2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H,(H,11,12) |
Standard InChI Key | LMTCUTLBCVWIFS-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C2=NC=CN2)Br |
Canonical SMILES | C1=CC=C(C(=C1)C2=NC=CN2)Br |
Introduction
Chemical Structure and Properties
2-(2-Bromophenyl)-1H-imidazole is an aromatic heterocyclic compound with a molecular formula of C₉H₇BrN₂ and a molecular weight of 223.069 g/mol . The compound consists of an imidazole ring with a 2-bromophenyl group attached at the 2-position of the imidazole. The imidazole component is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms .
Physical Properties
The physical and chemical properties of 2-(2-bromophenyl)-1H-imidazole are summarized in the following table:
Property | Value |
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CAS Number | 162356-38-9 |
Molecular Formula | C₉H₇BrN₂ |
Molecular Weight | 223.069 g/mol |
Appearance | White to yellow solid |
Boiling Point | 397.3°C (760 mm Hg) |
Flash Point | 194.1°C |
Storage Temperature | Ambient |
Purity (Commercial) | ≥97.0% |
Structural Characteristics
Applications in Research and Chemistry
2-(2-Bromophenyl)-1H-imidazole has several important applications in organic synthesis and medicinal chemistry research.
Role as a Synthetic Intermediate
One of the primary applications of 2-(2-bromophenyl)-1H-imidazole is as a synthetic intermediate in the preparation of more complex heterocyclic systems. The bromophenyl group serves as a reactive handle for further transformations through various coupling reactions .
A specific example includes the synthesis of imidazo[1,2-f]phenanthridines through coupling and cyclization reactions:
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The 2-(2-bromophenyl)-1H-imidazole or its derivatives react with cyclohexane-1,3-diones
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This reaction is catalyzed by recyclable magnetic metal-organic frameworks (MOF-199)
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The process involves coupling followed by cyclization and aromatization
Medicinal Chemistry Applications
In medicinal chemistry, 2-(2-bromophenyl)-1H-imidazole and related compounds serve as scaffolds for the development of potential therapeutic agents. The imidazole moiety is found in numerous pharmaceutical compounds, and the bromophenyl substituent allows for structural diversification through various synthetic transformations .
Computational Properties and Drug-like Characteristics
Computational studies provide valuable insights into the potential applications of 2-(2-bromophenyl)-1H-imidazole in drug discovery.
Physicochemical Parameters
The following table summarizes key computational properties of 2-(2-bromophenyl)-1H-imidazole:
Parameter | Value |
---|---|
TPSA (Topological Polar Surface Area) | 28.68 |
LogP | 2.8392 |
Hydrogen Bond Acceptors | 1 |
Hydrogen Bond Donors | 1 |
Rotatable Bonds | 1 |
These parameters are important for predicting the drug-likeness of the compound. The moderate LogP value suggests a balance between hydrophilicity and lipophilicity, which is favorable for membrane permeation. The limited number of hydrogen bond donors and acceptors, along with the small number of rotatable bonds, generally aligns with Lipinski's Rule of Five for drug-like properties. |
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